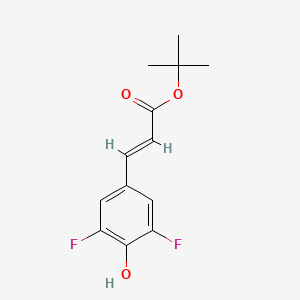
3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
Vue d'ensemble
Description
3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid is a chemical compound with a complex structure that includes a pyrimidinone ring, a morpholine group, and a carboxylic acid moiety[_{{{CITATION{{{_1{3-6-methyl-2-(morpholin-4-yl)-4-oxo-1,4-dihydropyrimidin-5-yl ...
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid typically involves multiple steps, starting with the formation of the pyrimidinone ring[_{{{CITATION{{{1{3-[6-methyl-2-(morpholin-4-yl)-4-oxo-1,4-dihydropyrimidin-5-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena100801570?context=bbe). One common approach is to react a suitable pyrimidinone precursor with morpholine under controlled conditions to introduce the morpholine group[{{{CITATION{{{_1{3-6-methyl-2-(morpholin-4-yl)-4-oxo-1,4-dihydropyrimidin-5-yl .... The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is often automated to ensure consistency and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{3-6-methyl-2-(morpholin-4-yl)-4-oxo-1,4-dihydropyrimidin-5-yl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids and ketones are common products.
Reduction: Alcohols and amines can be formed.
Substitution: Substituted pyrimidinones and morpholines are typical products.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: Potential therapeutic applications are being explored, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparaison Avec Des Composés Similaires
3-[6-methyl-2-(morpholin-4-yl)-4-oxo-1,4-dihydropyrimidin-5-yl]propanoic acid: Similar structure with a different substitution pattern.
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Contains a morpholine group and a methoxy group.
(3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-yl-butan-1-one: Contains a morpholine group and a pyrrolidinyl group.
Uniqueness: 3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3-(4-methyl-2-morpholin-4-yl-6-oxo-1H-pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-8-9(2-3-10(16)17)11(18)14-12(13-8)15-4-6-19-7-5-15/h2-7H2,1H3,(H,16,17)(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSWXSUTQUVYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCOCC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


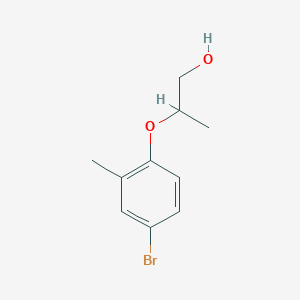

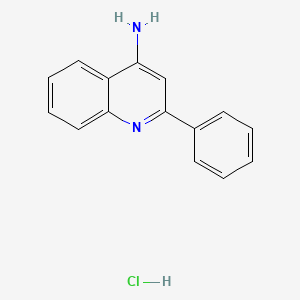

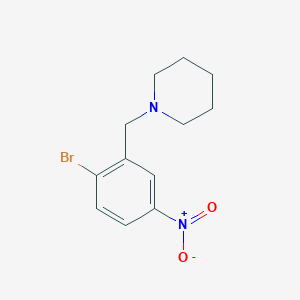
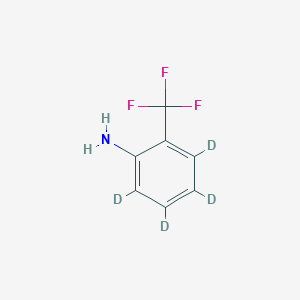

![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)
![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)



